molecular formula C21H21NO4 B11681548 2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide

2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B11681548
M. Wt: 351.4 g/mol
InChI Key: SKGPGCUPFTZBDK-UHFFFAOYSA-N
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Description

2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide typically involves the reaction of 4-(pentyloxy)aniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-oxo-N-(4-pentoxyphenyl)chromene-3-carboxamide

InChI

InChI=1S/C21H21NO4/c1-2-3-6-13-25-17-11-9-16(10-12-17)22-20(23)18-14-15-7-4-5-8-19(15)26-21(18)24/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,22,23)

InChI Key

SKGPGCUPFTZBDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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